Targeting the TNIK Kinase Scaffold: Potency Advantage of the 2-Position 7-Azaindole Core
This compound incorporates the exact 1H-pyrrolo[2,3-b]pyridine scaffold that has been optimized in a published series of TNIK inhibitors, where compounds achieved IC50 values lower than 1 nM [1]. In that study, the 7-azaindole core was identified through an in-house screening campaign as a highly potent TNIK inhibition scaffold. The 2-position substitution is a key structural feature for engaging the TNIK ATP-binding pocket. While the specific IC50 of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine has not been independently reported as a pure TNIK inhibitor, its structural identity to the active scaffold in that program positions it as a relevant starting point for TNIK-targeted medicinal chemistry [1].
| Evidence Dimension | TNIK inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported. Scaffold is identical to compounds with TNIK IC50 < 1 nM |
| Comparator Or Baseline | Optimized 1H-pyrrolo[2,3-b]pyridine derivatives in the same series: IC50 values lower than 1 nM |
| Quantified Difference | N/A (target compound not directly assayed in published study) |
| Conditions | TNIK enzymatic inhibition assay (in-house screening, Bioorganic & Medicinal Chemistry Letters, 2021) |
Why This Matters
For procurement decisions in kinase-focused drug discovery projects, selecting a building block that matches a validated privileged scaffold can reduce the synthetic iteration cycles required to achieve target potency.
- [1] Yang B, Wu Q, Huan X, et al. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021, 33: 127749. DOI: 10.1016/j.bmcl.2020.127749. View Source
